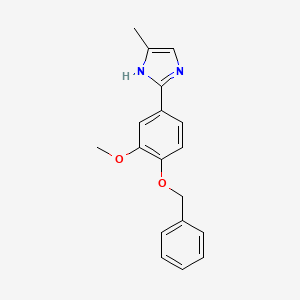

2-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-1H-imidazole

Description

Properties

Molecular Formula |

C18H18N2O2 |

|---|---|

Molecular Weight |

294.3 g/mol |

IUPAC Name |

2-(3-methoxy-4-phenylmethoxyphenyl)-5-methyl-1H-imidazole |

InChI |

InChI=1S/C18H18N2O2/c1-13-11-19-18(20-13)15-8-9-16(17(10-15)21-2)22-12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,19,20) |

InChI Key |

YELKLHKYSXRHLG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: To prepare 2-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-1H-imidazole, a common synthetic route involves the following steps:

Starting Materials: : The synthesis begins with 4-(benzyloxy)-3-methoxybenzaldehyde and 5-methylimidazole.

Condensation Reaction: : These two components undergo a condensation reaction, typically in the presence of a base like sodium methoxide or potassium carbonate, to form the imidazole ring.

Purification: : The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: While the specifics of industrial production may vary, they often scale up the laboratory synthesis processes. Industrial methods may involve:

Batch Reactors: : Large-scale reactors that ensure precise control of reaction conditions.

Continuous Flow Reactors: : These offer improved efficiency and scalability for producing large quantities of the compound.

Purification Techniques: : Advanced purification methods like high-performance liquid chromatography (HPLC) are employed to ensure product purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: : This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: : Reduction reactions, typically with hydrogen gas and a palladium catalyst, convert it into alcohol derivatives.

Substitution: : The methoxy and benzyloxy groups can be substituted with other functional groups using reagents such as halogens or alkylating agents.

Oxidation: : Potassium permanganate, chromium trioxide; usually conducted in aqueous or organic solvents.

Reduction: : Hydrogen gas, palladium on carbon; reactions typically occur under atmospheric or elevated pressure.

Substitution: : Halogens like chlorine or bromine; reactions performed in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed: Depending on the reaction type, major products include:

Oxidation: : Carboxylic acids, ketones.

Reduction: : Alcohol derivatives.

Substitution: : Various substituted imidazole derivatives.

Scientific Research Applications

Catalysis: : This compound is used as a ligand in coordination chemistry, aiding in the synthesis of transition metal complexes.

Material Science: : Incorporated into polymers to enhance their electrical and thermal properties.

Enzyme Inhibition: : Acts as a potent inhibitor of certain enzymes, making it useful in the study of enzymatic pathways and mechanisms.

Pharmaceutical Development: : Investigated for its potential as an anti-inflammatory and antimicrobial agent. Derivatives of this compound are studied for their efficacy in treating diseases like cancer and neurological disorders.

Chemical Synthesis: : Serves as an intermediate in the production of various organic compounds, including pharmaceuticals and agrichemicals.

Material Manufacturing: : Used in the manufacture of specialty coatings and advanced materials.

Mechanism of Action

Mechanism and Molecular Targets: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site, blocking substrate access.

Pathways Involved:Signal Transduction: : Modulates signaling pathways involved in cell growth and differentiation.

Metabolic Pathways: : Affects metabolic pathways by inhibiting key enzymes involved in biosynthesis and degradation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-(4-Chlorophenyl)-5-Methyl-1H-Benzimidazole ()

- Structural Differences : Replaces the benzyloxy-methoxyphenyl group with a 4-chlorophenyl moiety and uses a benzimidazole core instead of imidazole.

- The benzimidazole core (fused benzene-imidazole) may improve aromatic stacking but reduces solubility compared to the simpler imidazole scaffold.

- Data : Melting points and spectral data (e.g., NMR) indicate distinct electronic environments due to chlorine’s inductive effects .

5-Methyl-2-Phenyl-1H-Imidazole-4-Methanol ()

- Structural Differences : Features a hydroxymethyl group at position 4 and a simple phenyl substituent at position 2.

- Implications: The hydroxymethyl group enhances hydrophilicity, improving aqueous solubility.

- Data : IR spectra show O-H stretches (3400–3200 cm⁻¹) absent in the target compound, confirming hydroxyl presence .

Functional Group Modifications

Thiazole-Triazole Acetamide Derivatives ()

- Representative Compounds : 9a (fluorophenyl), 9b (bromophenyl), 9c (methylphenyl).

- Structural Differences : Incorporate thiazole-triazole-acetamide side chains instead of benzyloxy-methoxyphenyl groups.

- Bromophenyl (9c) and fluorophenyl (9b) substituents alter electronic and steric profiles, influencing metabolic stability .

- Data : Docking studies () suggest these compounds bind tightly to enzyme active sites, comparable to the reference drug acarbose .

6-(Benzodioxol-5-Yloxy)-5-Fluoro-1H-Benzimidazole Derivatives ()

- Structural Differences : Feature a benzodioxole ring and fluorine atom.

- Implications: Fluorine enhances metabolic stability and membrane permeability.

- Data : Synthesized via sodium metabisulfite-mediated cyclization, contrasting with the target compound’s multi-step halogenation and hydrogenation route .

Physicochemical and Spectral Properties

Biological Activity

The compound 2-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-1H-imidazole is a derivative of imidazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of 2-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-1H-imidazole features an imidazole ring substituted with a benzyloxy and methoxy group, contributing to its biological properties. The synthesis of this compound has been explored in various studies, highlighting methods such as TMSOTf-catalyzed reactions that yield high purity and yields (up to 99%) .

Anticancer Properties

Recent studies have indicated that imidazole derivatives exhibit significant anticancer activity. For instance, related compounds have demonstrated potent inhibitory effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU-145) cancers. The IC50 values for these compounds often range from nanomolar to micromolar concentrations, showcasing strong antiproliferative effects .

Table 1: Anticancer Activity of Related Imidazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-1H-imidazole | MCF-7 | TBD |

| 4c | MOLT-4 | 1.02 |

| 4b | DU-145 | 1.04 |

| 4a | MDA-MB-231 | 1.67 |

The mechanisms through which these compounds exert their anticancer effects include:

- EGFR Inhibition : Some derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation and survival. For example, compound 4c exhibited an IC50 value of 18.35 µM against EGFR .

- Induction of Apoptosis : Several studies suggest that imidazole derivatives can induce apoptosis in cancer cells by activating intrinsic pathways and modulating key proteins involved in cell survival .

Anti-inflammatory Effects

In addition to anticancer properties, imidazole derivatives have shown promise as anti-inflammatory agents. For instance, studies have reported significant inhibition of inflammatory markers in vitro and in vivo models, suggesting potential therapeutic applications in conditions characterized by chronic inflammation .

Case Studies

A notable case study involved the evaluation of a related compound's effects on hepatocellular carcinoma (HCC). The compound demonstrated anti-metastatic properties by downregulating p53 and inhibiting epithelial-mesenchymal transition (EMT) markers such as integrin α7 and MMP-9. These findings indicate that similar imidazole derivatives may also possess anti-metastatic potential .

Q & A

Q. What are the standard synthetic routes for 2-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-1H-imidazole?

The compound is synthesized via multi-step organic reactions. A typical route involves:

- Bromination and methylation of precursor aromatic rings to generate intermediates like 4-(benzyloxy)-3-methoxybenzaldehyde .

- Coupling reactions (e.g., with 5-methylimidazole derivatives) under reflux conditions using catalysts such as triethylamine or acetic acid .

- Purification via column chromatography or recrystallization, yielding the final product (32% reported yield) . Key characterization includes IR spectroscopy (C-H stretching at 2808–2935 cm⁻¹, aromatic C=C/C=N at 1438–1602 cm⁻¹) and elemental analysis .

Q. How is structural validation performed for this compound?

Structural confirmation employs:

- Spectroscopy : IR identifies functional groups; NMR (¹H/¹³C) confirms substituent positions and aromatic proton environments .

- X-ray crystallography : Resolves dihedral angles between aromatic rings and imidazole core (e.g., 12.65° for fluoromethoxy-substituted rings in analogous structures) .

- Elemental analysis : Matches calculated vs. experimental C/H/N content (e.g., C 69.43% found vs. 69.23% calculated) .

Q. What solvents and catalysts are optimal for its synthesis?

- Solvents : Absolute ethanol for coupling reactions, ethyl acetate for extraction .

- Catalysts : Acetic acid facilitates imine formation; triethylamine aids in deprotonation .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound?

Strategies include:

- Catalyst optimization : Transitioning to Pd-based catalysts for Suzuki-Miyaura coupling, as used in analogous imidazole syntheses .

- Solvent screening : Testing polar aprotic solvents (e.g., DMF) to enhance reaction kinetics .

- Microwave-assisted synthesis : Reducing reaction time and improving regioselectivity, as demonstrated for tri-substituted imidazoles .

Q. What mechanisms underlie its potential biological activity?

While direct data is limited, imidazole derivatives often act via:

- Enzyme inhibition : Targeting 5-lipoxygenase (5-LO) or cytochrome P450, with substituents like benzyloxy groups modulating lipophilicity and binding affinity .

- DNA intercalation : Planar aromatic systems (e.g., methoxyphenyl groups) may enable interactions with nucleic acids, as seen in benzimidazole anticancer agents .

Q. How can analytical challenges (e.g., impurity profiling) be addressed?

- HPLC-MS : Resolves impurities via reverse-phase chromatography and quantifies degradation products .

- Crystallography : Identifies polymorphic forms and assesses crystal packing stability, critical for reproducibility .

Q. How to resolve contradictions between computational and experimental data (e.g., dihedral angles)?

- MD simulations : Compare dynamic conformational sampling with static X-ray data .

- DFT optimization : Refine computational models using crystallographic coordinates as starting points .

Q. What pharmacokinetic considerations are critical for transitioning from in vitro to in vivo studies?

- Metabolic stability : Assess hepatic metabolism using rat liver microsomes; modify substituents (e.g., replacing methoxy with carboxamide) to reduce clearance, as shown for 5-LO inhibitors .

- Bioavailability : Evaluate logD values (target ~1.2) to balance solubility and membrane permeability .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Q. What strategies mitigate crystallization challenges (e.g., weak intermolecular forces)?

Q. How to evaluate toxicity and off-target effects in preclinical models?

Q. What computational tools predict metabolic pathways?

Q. How to integrate interdisciplinary approaches (e.g., medicinal chemistry and materials science)?

- Drug delivery systems : Conjugate with nanoparticles to enhance solubility and target specificity .

- Materials applications : Exploit π-π stacking for organic semiconductor development, leveraging its aromatic framework .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.